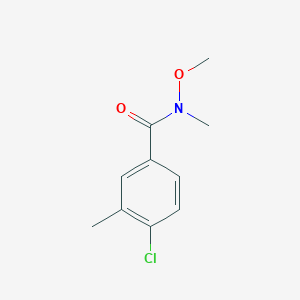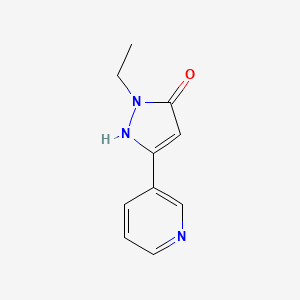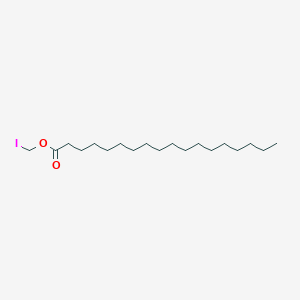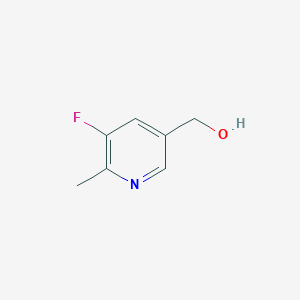
3-Fluoro-5-(hydroxymethyl)-2-methylpyridine
Übersicht
Beschreibung
3-Fluoro-5-(hydroxymethyl)-2-methylpyridine is a chemical compound with the following properties:
- IUPAC Name : (5-fluoro-6-methyl-3-pyridinyl)methanol
- CAS Number : 917835-69-9
- Molecular Formula : C7H8FNO
- Molecular Weight : 141.15 g/mol
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine consists of a pyridine ring with a fluorine atom at position 3 and a hydroxymethyl group at position 5. The methyl group is attached to the nitrogen atom at position 2.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, it likely participates in reactions typical of pyridine derivatives. These may include substitution reactions, oxidation, and reduction processes.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Purity : 97%
- Storage Temperature : Inert atmosphere, room temperature
- Safety Information :
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Signal Word : Warning
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)
- MSDS : Link to MSDS
Wissenschaftliche Forschungsanwendungen
Efficient Pyridinylmethyl Functionalization
This research outlines an efficient method for functionalizing 2-Fluoro-4-methylpyridine, which is closely related to the compound of interest, demonstrating its potential in synthesizing cognition-enhancing drug candidates. This process, adaptable for large-scale synthesis, highlights the compound's utility in developing therapeutics (J. Pesti et al., 2000).
Synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate
This study presents the synthesis of a compound structurally similar to the target, from methyl 3-methylpyridine-2-carboxylate through oxidation and nitration. This research sheds light on the synthetic pathways that could be relevant for modifying or synthesizing derivatives of the compound (Shi Qunfeng et al., 2012).
Synthesis and Herbicidal Activity
A study on the synthesis of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, derived from a structurally related fluoropyridine, explores its application as herbicidal inhibitors. This research indicates potential agricultural applications of fluoropyridine derivatives, showcasing their effectiveness in controlling weed growth (Yuxiu Liu et al., 2005).
Development of PET Imaging Tracers
Another significant application involves the development of PET imaging tracers, where derivatives of fluoropyridines, akin to the compound in focus, are synthesized for in vivo imaging of brain enzymes. This application demonstrates the compound's potential in neuroscience and pharmaceutical research, particularly in the imaging of fatty acid amide hydrolase in the brain (K. Kumata et al., 2015).
Safety And Hazards
This compound poses risks associated with ingestion, skin contact, and eye exposure. Proper handling, protective equipment, and adherence to safety guidelines are crucial.
Zukünftige Richtungen
Future research should focus on:
- Elucidating the biological activity and potential applications of this compound.
- Investigating its interactions with other molecules.
- Developing synthetic methods for its preparation.
Please note that the information provided here is based on available data, and further scientific investigation is essential for a deeper understanding of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine .
Eigenschaften
IUPAC Name |
(5-fluoro-6-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-7(8)2-6(4-10)3-9-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPKJDBTWYAHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(hydroxymethyl)-2-methylpyridine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

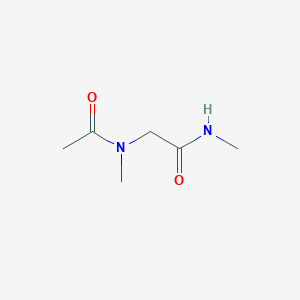
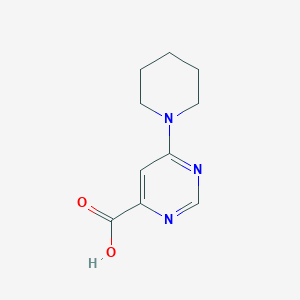
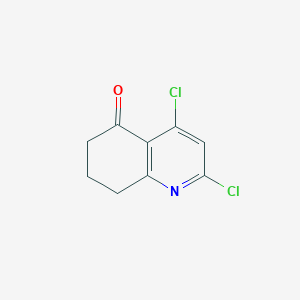

amino}propyl)(methyl)amine](/img/structure/B1456995.png)
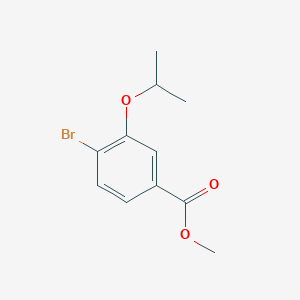
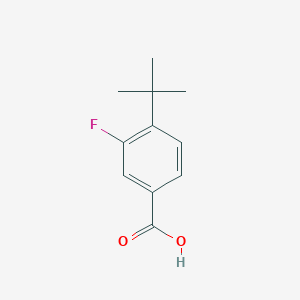
![1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine](/img/structure/B1456998.png)


